molecular formula C12H15BFNO3 B1437298 (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid CAS No. 874289-10-8

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B1437298
CAS No.: 874289-10-8
M. Wt: 251.06 g/mol
InChI Key: JEKPNGZOEOPRSH-UHFFFAOYSA-N
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Description

“(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the IUPAC name 3-fluoro-4-(1-piperidinylcarbonyl)phenylboronic acid . It has a molecular weight of 251.07 and is typically in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BFNO3/c14-11-8-9(13(17)18)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 . This code provides a standard way to encode the compound’s molecular structure.

It is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Optical Modulation and Saccharide Recognition

  • Optical Modulation: This compound's derivatives are used for the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes, which allows for the quenching of near-infrared fluorescence in response to saccharide binding (Mu et al., 2012).
  • Saccharide Recognition: Its application in recognizing saccharides is significant. The phenyl boronic acids (PBA) function as important binding ligands to pendant diols, making them useful for saccharide recognition, especially in biochemical sensing technologies (Mu et al., 2012).

Synthesis of Organic Compounds

  • Synthesis of Olefins and Styrene Derivatives: Variants of this compound are used in the synthesis of olefins, styrene, and biphenyl derivatives, which are applied to the synthesis of many natural products and organic materials (Sun Hai-xia et al., 2015).

Fluorescence Quenching Studies

  • Fluorescence Quenching: Derivatives of this compound are studied for their fluorescence quenching properties in alcohols, which is significant for understanding molecular interactions in various solvents (Geethanjali et al., 2015).

Catalysis in Organic Synthesis

  • Catalysis Applications: Its derivatives, particularly those with fluorine substituents, are used as catalysts in organic synthesis due to their Lewis acidity and ability to form reversible covalent interactions (Gozdalik et al., 2017).

Glucose Sensing Materials

  • Construction of Glucose Sensing Materials: Certain derivatives are used for constructing glucose sensing materials that operate at the physiological pH of bodily fluids (Das et al., 2003).

Fluorescent Chromoionophores

  • Development as Fluorescent Chromoionophores: Piperidine functionalized derivatives have been developed as fluorescent chromoionophores for ion-selective optodes, demonstrating enhanced fluorescence in the process of deprotonation (Li et al., 2016).

Bioimaging and Sensing

  • Sequential 'On-Off-On' Fluorescence Probe: Derivatives of this compound have been synthesized for use as sequential 'on-off-on' type relay fluorescence probes for ions like Fe3+ and F- ions, with applications in bioimaging in living cells (Selvaraj et al., 2019).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The newly formed metal-boron bond then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid, is a key step in various synthetic pathways. It enables the formation of complex organic compounds from simpler precursors . The downstream effects of this reaction depend on the specific context in which it is used.

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity . These properties can contribute to the bioavailability of the compound, although specific details would depend on the overall molecular structure and the biological context.

Result of Action

The primary result of the action of 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers . The specific molecular and cellular effects would depend on the compounds being synthesized.

Action Environment

The action of 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a base and a palladium catalyst . The choice of these reagents, as well as the reaction temperature and solvent, can affect the efficiency and selectivity of the reaction . Furthermore, the compound should be stored at 2-8°C to maintain its stability .

Properties

IUPAC Name

[3-fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO3/c14-11-8-9(13(17)18)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKPNGZOEOPRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660200
Record name [3-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-10-8
Record name [3-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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